BCI hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de BCI est synthétisé par une série de réactions chimiques impliquant la formation d'une structure chimique spécifique. La synthèse implique généralement la réaction de matières premières appropriées dans des conditions contrôlées pour obtenir le produit souhaité. La voie de synthèse exacte et les conditions réactionnelles peuvent varier en fonction des exigences spécifiques de la synthèse .

Méthodes de production industrielle

La production industrielle de chlorhydrate de BCI implique l'adaptation de la synthèse en laboratoire à une plus grande échelle. Cela nécessite l'optimisation des conditions réactionnelles, des processus de purification et des mesures de contrôle qualité afin de garantir la cohérence et la pureté du produit final. Le composé est souvent produit sous forme solide et peut être dissous dans des solvants tels que le diméthylsulfoxyde (DMSO) pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de BCI subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de produits oxydés.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de BCI en formes réduites.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courantes

Les réactifs couramment utilisés dans les réactions impliquant le chlorhydrate de BCI comprennent les agents oxydants, les agents réducteurs et divers solvants. Les conditions réactionnelles telles que la température, le pH et le temps de réaction sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant le chlorhydrate de BCI dépendent du type de réaction spécifique et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés avec des groupes fonctionnels différents .

Applications de recherche scientifique

Le chlorhydrate de BCI a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le chlorhydrate de BCI exerce ses effets en inhibant l'activité de DUSP6, une phosphatase impliquée dans la régulation des voies de signalisation de la protéine kinase activée par le mitogène (MAPK). En inhibant DUSP6, le chlorhydrate de BCI améliore l'expression des gènes cibles du facteur de croissance des fibroblastes (FGF) et module divers processus cellulaires. Le composé active également l'axe de signalisation du facteur 2 apparenté au facteur érythroïde 2 nucléaire (Nrf2) et inhibe la voie du facteur kappa-léger de la chaîne légère de l'activateur des cellules B (NF-κB), conduisant à des effets anti-inflammatoires .

Applications De Recherche Scientifique

BCI hydrochloride has a wide range of scientific research applications, including:

Mécanisme D'action

BCI hydrochloride exerts its effects by inhibiting the activity of DUSP6, a phosphatase involved in the regulation of mitogen-activated protein kinase (MAPK) signaling pathways. By inhibiting DUSP6, this compound enhances the expression of fibroblast growth factor (FGF) target genes and modulates various cellular processes. The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling axis and inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Autres inhibiteurs de DUSP6 : Divers autres inhibiteurs de petites molécules ciblant DUSP6 avec des mécanismes d'action similaires.

Unicité

Le chlorhydrate de BCI est unique en raison de son inhibition spécifique de DUSP6 et de sa capacité à moduler plusieurs voies de signalisation. Ses propriétés anti-inflammatoires et anticancéreuses en font un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Le chlorhydrate de BCI continue de faire l'objet de recherches approfondies, avec des études en cours explorant tout son potentiel dans divers domaines.

Activité Biologique

BCI hydrochloride, or (E/Z)-BCI, is a small-molecule compound recognized for its biological activity primarily as an inhibitor of dual specificity phosphatase 6 (DUSP6). This article delves into the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

Overview of this compound

This compound is known for its selective inhibition of DUSP6, a phosphatase involved in regulating MAPK signaling pathways. This regulation plays a critical role in various cellular processes, including proliferation, differentiation, and survival. The compound's structure allows it to bind allosterically to DUSP6, influencing its activity without directly competing with substrates.

- Inhibition of DUSP6 : BCI selectively inhibits DUSP6, leading to the activation of ERK signaling pathways which are crucial for cell survival and proliferation. This inhibition can result in increased apoptosis in cancer cells.

- Impact on Inflammatory Responses : In macrophages activated by lipopolysaccharides (LPS), BCI treatment has been shown to reduce the production of inflammatory cytokines such as IL-1β and IL-6. This suggests a potential role in modulating immune responses and inflammation-related diseases .

-

Cytotoxicity Studies :

- In various cancer cell lines, including neuroblastoma and ovarian cancer cells, BCI has demonstrated significant cytotoxic effects. For instance, treatment with 3.75 µM BCI resulted in a notable reduction in cell viability (approximately 86%) in OVCAR8 and SKOV3 ovarian cancer cell lines .

- A study indicated that BCI could induce apoptosis and cell cycle arrest in colon cancer cells (DLD1, HT-29, Caco-2) through mechanisms that may not solely depend on DUSP6 inhibition .

Case Study 1: Neuroblastoma Cells

A study investigated the effects of BCI on neuroblastoma cell lines. It was found that while BCI exhibited cytotoxic properties, the depletion of DUSP1 or DUSP6 did not significantly alter the cytotoxic response to BCI treatment. This finding suggests that BCI's toxic effects may involve additional pathways beyond its action on these specific phosphatases .

Case Study 2: Ovarian Cancer

In another investigation involving ovarian cancer cells, co-treatment with BCI and carboplatin showed a synergistic effect on cytotoxicity. The combination therapy enhanced the overall efficacy compared to either agent alone, highlighting BCI's potential as a sensitizing agent in chemotherapy regimens .

Research Findings Summary

Propriétés

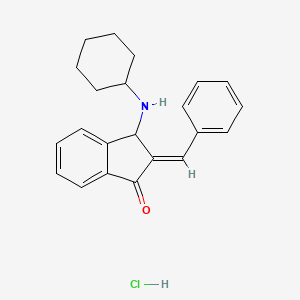

IUPAC Name |

(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H/b20-15+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPATUDRDKCLPTI-QMGGKDRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.